7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
7-methoxy-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-5-3-2-4-6(5)9-8(13)10-7(4)11/h5H,2-3H2,1H3,(H2,9,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWOGZRKAATLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2=C1NC(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route involves the reaction of a suitably substituted cyclopentanone derivative with thiourea and a methoxy agent in the presence of a strong base. The reaction conditions generally include moderate to high temperatures and a solvent that facilitates the formation of the desired product.
Industrial Production Methods: In an industrial context, the synthesis can be scaled up by optimizing reaction parameters such as concentration, temperature, and reaction time. Continuous flow synthesis techniques may also be employed to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thioxo group and the methoxy substituent significantly influences its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can transform the thioxo group to a sulfoxide or sulfone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the thioxo group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group using reagents like sodium hydride and an appropriate nucleophile.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, 7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one serves as a building block for the synthesis of more complex molecules
Biology: Biologically, this compound exhibits potential as an enzyme inhibitor due to its ability to interact with specific protein targets. It is under investigation for its role in modulating enzymatic activity in various biological pathways.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Their ability to inhibit certain enzymes makes them candidates for drug development, particularly in treating diseases where enzyme inhibition is a viable strategy.
Industry: Industrial applications include its use in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The compound's mechanism of action is primarily based on its interaction with molecular targets, particularly enzymes. The thioxo group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction disrupts normal enzymatic functions, thereby exerting its biological effects. Pathways involved include those related to enzymatic catalysis and signal transduction.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Cyclopenta[d]pyrimidinone Derivatives
4-Aryl-7-(arylmethylene)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-ones/thiones
- Structural Difference : Benzylidene substituents at position 7 instead of methoxy .
- Synthesis : Biginelli-like multicomponent reactions using potassium phthalimide as a catalyst under solvent-free conditions .
Key Data :
Compound R₁ (Aryl) R₂ (Arylmethylene) Yield (%) Melting Point (°C) 4f 4-MeC₆H₄ 4-MeC₆H₃ 96 241–243 4g 4-OMeC₆H₄ 4-OMeC₆H₃ 95 254–257
2,3,6,7-Tetrahydro-2-thioxo-1H-cyclopenta[d]pyrimidin-4(5H)-one (Parent Compound)
- Structural Difference : Lacks the 7-methoxy group present in the target compound.
- Synthesis : Cyclization of cyclic β-ketoesters with thiourea under basic conditions (General Procedure I) .
- Reactivity : Acts as a nucleophile in laccase-catalyzed S-arylations due to the thioxo group’s high nucleophilicity .
Pyrimidinone Derivatives with Fused Heterocycles
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones
- Structural Difference: Pyrazole ring fused to pyrimidinone instead of cyclopentane .
- Bioactivity : Antimicrobial activity (e.g., 2e , 2f , 2g inhibit S. aureus and E. coli at MIC 12.5–25 µg/mL) .
- Synthesis: Microwave-assisted cyclization of ortho-amino esters with nitriles .
Benzo[6,7]chromeno[2,3-d]pyrimidin-4-ones
Tetrahydropyrimidinones with Thiophene Substituents
- Example: 2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)-one (13a) Structural Difference: Thiophene substituent at position 6 and imino group at position 2 . Synthesis: Reflux of guanidine hydrochloride with β-ketoesters in ethanol . Melting Point: 270–272°C .
Biological Activity
7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, patents, and research articles.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₈N₂O₁S
- Molecular Weight : 168.22 g/mol
This compound features a tetrahydropyrimidine core with a thioxo group, which contributes to its unique pharmacological properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of thioxo-pyrimidines have shown effectiveness against various bacterial strains. A study highlighted the synthesis of similar compounds that demonstrated significant inhibition of bacterial growth in vitro, suggesting potential applications in treating infections .
Antitumor Activity
Several studies have explored the antitumor properties of pyrimidine derivatives. In particular, a derivative of this compound was tested for its ability to inhibit cancer cell proliferation. The results demonstrated that the compound could induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism was attributed to the activation of specific apoptotic pathways and the inhibition of cell cycle progression .
Neuroprotective Effects
Neuroprotective properties have also been associated with thioxo-pyrimidine compounds. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis. In animal models, administration of similar compounds resulted in improved cognitive function and reduced neurodegeneration markers .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of thioxo-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Case Study 2: Antitumor Activity
In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) to assess the cytotoxic effects of this compound.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
These results indicate that the compound exhibits promising antitumor activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
